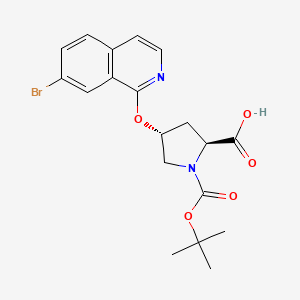

(2S,4R)-4-((7-Bromoisoquinolin-1-yl)oxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Descripción general

Descripción

(2S,4R)-4-((7-Bromoisoquinolin-1-yl)oxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group Additionally, it contains a 7-bromoisoquinolin-1-yloxy moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-((7-Bromoisoquinolin-1-yl)oxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is often introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine.

Attachment of the 7-Bromoisoquinolin-1-yloxy Moiety: This step involves the nucleophilic substitution of a suitable isoquinoline derivative with a bromine atom at the 7-position, using a nucleophile such as an alkoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

(2S,4R)-4-((7-Bromoisoquinolin-1-yl)oxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the isoquinoline moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted isoquinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to biologically active molecules. Specifically, the isoquinoline moiety is known for its pharmacological properties, including anti-cancer and anti-inflammatory effects.

Drug Design

Research has focused on the modification of this compound to enhance its efficacy and selectivity against specific biological targets. The incorporation of the bromoisoquinoline group is particularly relevant for developing inhibitors that target kinases or other enzymes implicated in disease pathways.

Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex structures that may have enhanced biological activities. For instance, derivatives of this compound have shown promise in synthesizing novel anti-cancer agents.

Case Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry explored derivatives of (2S,4R)-4-((7-Bromoisoquinolin-1-yl)oxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid. The research demonstrated that certain modifications increased cytotoxicity against various cancer cell lines. The bromo substituent was critical for enhancing interaction with the target protein involved in cell proliferation pathways.

Case Study 2: Enzyme Inhibition

In another study, researchers synthesized a series of compounds based on this pyrrolidine derivative to evaluate their inhibitory effects on specific enzymes linked to metabolic disorders. The results indicated that some derivatives exhibited significant inhibition, suggesting potential applications in treating conditions like diabetes or obesity.

Data Table: Summary of Key Findings

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anti-Cancer Activity | Enhanced cytotoxicity in modified derivatives |

| Biochemical Journal | Enzyme Inhibition | Significant inhibition of enzymes linked to metabolic disorders |

Mecanismo De Acción

The mechanism of action of (2S,4R)-4-((7-Bromoisoquinolin-1-yl)oxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety may interact with aromatic residues in the active site of enzymes, while the pyrrolidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparación Con Compuestos Similares

Similar Compounds

- (2S,4R)-4-((7-Chloroisoquinolin-1-yl)oxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

- (2S,4R)-4-((7-Fluoroisoquinolin-1-yl)oxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Uniqueness

The presence of the 7-bromoisoquinolin-1-yloxy moiety distinguishes (2S,4R)-4-((7-Bromoisoquinolin-1-yl)oxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid from its analogs. The bromine atom can participate in unique interactions, such as halogen bonding, which can influence the compound’s biological activity and binding properties.

Actividad Biológica

(2S,4R)-4-((7-Bromoisoquinolin-1-yl)oxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by its molecular formula and has a molecular weight of approximately 420.32 g/mol. The presence of the bromoisoquinoline moiety is significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit activity against ionotropic glutamate receptors, particularly NMDA receptors. The introduction of halogen substituents, such as bromine, can enhance binding affinity and selectivity for these receptors, which are crucial in various neurological processes .

Structure-Activity Relationship (SAR)

A recent study highlighted the importance of substituents on the pyrrolidine ring in modulating biological activity. Variations in the 5' position of similar compounds led to significant changes in NMDA receptor selectivity and potency. For instance, compounds with bromo and chloro substituents showed enhanced binding affinities with IC50 values below 200 nM .

Study 1: NMDA Receptor Antagonism

In a comparative study, several analogs of pyrrolidine derivatives were synthesized and tested for their NMDA receptor antagonism. The compound exhibited a significant preference for the GluN1/GluN2A subtype over GluN1/GluN2B, with an IC50 value reported at 0.62 μM, indicating potent antagonistic properties .

| Compound | IC50 (μM) | Receptor Selectivity |

|---|---|---|

| (2S,4R)-Pyrrolidine | 0.62 | GluN1/GluN2A |

| Analog A | 0.87 | GluK3 |

| Analog B | 17 | Native NMDA |

Study 2: Anticancer Activity

Another study explored the compound's potential as an adjunct therapy in cancer treatment. It was found to enhance the efficacy of sorafenib in vitro, suggesting a synergistic effect that may be attributed to its action on glutamate receptors involved in tumor growth regulation .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally. Its stability in physiological conditions allows for sustained release and prolonged action at target sites.

Q & A

Q. Basic: What are the recommended synthetic routes for preparing (2S,4R)-4-((7-bromoisoquinolin-1-yl)oxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid?

Methodological Answer:

The synthesis of this compound typically involves:

Stereoselective pyrrolidine ring formation : Use (2S,4R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid as a chiral scaffold. Protect the carboxylic acid group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions .

Functionalization at the 4-position : Introduce the 7-bromoisoquinolin-1-yloxy group via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction, ensuring retention of stereochemistry .

Purification : Use column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization to isolate the product. Yields can vary (e.g., 50–70%) depending on reaction optimization .

Q. Basic: How can the stereochemical integrity of the (2S,4R) configuration be confirmed post-synthesis?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with authentic standards .

- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of the spatial arrangement, as demonstrated for structurally analogous pyrrolidine derivatives .

- Optical rotation : Measure specific rotation ([α]D) and compare with literature values for related Boc-protected pyrrolidine carboxylic acids (e.g., [α]D = +15° to +25° in methanol) .

Q. Advanced: How should researchers address instability of the 7-bromoisoquinoline moiety during reactions?

Methodological Answer:

- Protect reactive sites : Bromine in isoquinoline can undergo unintended substitution. Use inert atmospheres (N2/Ar) and dry solvents to minimize hydrolysis .

- Temperature control : Maintain reactions below 60°C to prevent decomposition. For SNAr reactions, use polar aprotic solvents (e.g., DMF) with catalytic bases (e.g., K2CO3) .

- Monitor degradation : Track byproducts via LC-MS or TLC. If degradation occurs, consider alternative coupling strategies (e.g., Pd-catalyzed cross-coupling for aryl ether formation) .

Q. Advanced: What analytical techniques are critical for assessing purity and structural fidelity?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C19H20BrN3O5 requires [M+H]+ at m/z 466.0521) .

- Multinuclear NMR :

- HPLC-DAD/UV : Use a C18 column with acetonitrile/water gradients to detect impurities (<0.5% area) .

Q. Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Hazard identification : Based on analogs, this compound may cause skin/eye irritation (H315, H319) and respiratory irritation (H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .

- Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent Boc-group cleavage .

Q. Advanced: How can researchers resolve contradictions in reported reactivity of the tert-butoxycarbonyl group?

Methodological Answer:

- Context-dependent stability : The Boc group is stable under basic conditions but cleaves under acidic (e.g., TFA) or high-temperature conditions. If unexpected deprotection occurs, verify reaction pH and temperature .

- Alternative protecting groups : If Boc proves unsuitable, consider Fmoc (base-labile) or Cbz (hydrogenolysis-stable) for pyrrolidine protection .

Q. Advanced: What strategies optimize enantiomeric excess (ee) in large-scale synthesis?

Methodological Answer:

- Chiral auxiliaries : Use Evans’ oxazolidinones or Oppolzer’s sultams to enforce (2S,4R) configuration during ring closure .

- Catalytic asymmetric synthesis : Employ organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP) for stereocontrol .

- Crystallization-induced dynamic resolution : Recrystallize diastereomeric salts (e.g., with L-tartaric acid) to enhance ee >99% .

Q. Basic: How should researchers design stability studies for this compound under varying pH conditions?

Methodological Answer:

- Buffer systems : Prepare solutions at pH 2 (HCl), 7.4 (phosphate buffer), and 10 (borate buffer). Incubate at 25°C/40°C for 24–72 hours .

- Analysis : Monitor degradation via HPLC-MS. Key degradation products may include de-brominated isoquinoline or Boc-cleaved intermediates .

- Kinetic modeling : Calculate half-life (t1/2) and activation energy (Ea) using Arrhenius plots to predict shelf-life .

Q. Advanced: What computational methods support conformational analysis of this compound?

Methodological Answer:

- Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields to study pyrrolidine ring puckering and isoquinoline orientation .

- Density functional theory (DFT) : Calculate energy barriers for rotation around the C–O bond linking pyrrolidine and isoquinoline (B3LYP/6-31G* basis set) .

- Docking studies : Predict binding modes with biological targets (e.g., enzymes) using AutoDock Vina .

Q. Basic: How to troubleshoot low yields in the Mitsunobu reaction for introducing the 7-bromoisoquinoline group?

Methodological Answer:

- Reagent stoichiometry : Ensure 1.2 equivalents of DIAD (diisopropyl azodicarboxylate) and PPh3 relative to the alcohol nucleophile .

- Solvent choice : Use anhydrous THF or DCM for optimal reactivity. Avoid DMF, which may quench the reaction .

- Workup : Remove triphenylphosphine oxide byproducts via silica gel chromatography or aqueous washes (1M NaOH) .

Propiedades

IUPAC Name |

(2S,4R)-4-(7-bromoisoquinolin-1-yl)oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O5/c1-19(2,3)27-18(25)22-10-13(9-15(22)17(23)24)26-16-14-8-12(20)5-4-11(14)6-7-21-16/h4-8,13,15H,9-10H2,1-3H3,(H,23,24)/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKDRQLDANKKHX-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=NC=CC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC2=NC=CC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.